molecular formula C22H32N2O B5977243 2-[(2E)-2-methyl-2-butenoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane

2-[(2E)-2-methyl-2-butenoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane

Cat. No. B5977243
M. Wt: 340.5 g/mol
InChI Key: HAXILJLKBDJGOI-QBROUFQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2E)-2-methyl-2-butenoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane, also known as JNJ-7925476, is a novel small molecule that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of spirocyclic piperidine derivatives and has been found to exhibit promising biological activities.

Mechanism of Action

2-[(2E)-2-methyl-2-butenoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane acts as a competitive antagonist at the OX1R, which blocks the binding of orexin-A and orexin-B, the endogenous ligands of this receptor. This results in the inhibition of downstream signaling pathways, including the activation of the hypothalamic-pituitary-adrenal (HPA) axis and the release of dopamine in the mesolimbic reward system. By modulating these pathways, this compound has been shown to regulate sleep-wake cycles, food intake, drug-seeking behavior, and mood.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects in preclinical studies. It has been shown to increase total sleep time and decrease wakefulness in rats and dogs, indicating its potential as a sleep aid. It has also been found to reduce food intake and body weight gain in obese rats, suggesting its potential as an anti-obesity agent. Moreover, this compound has been shown to attenuate cocaine-seeking behavior in rats, indicating its potential as an anti-addiction agent. Finally, this compound has been found to exhibit antidepressant-like effects in mice, suggesting its potential as an antidepressant.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[(2E)-2-methyl-2-butenoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane for lab experiments is its high selectivity and potency for the OX1R, which allows for specific and reliable modulation of this receptor. Moreover, this compound has good pharmacokinetic properties and can be administered orally, making it easy to use in animal studies. However, one of the limitations of this compound is its low aqueous solubility, which can affect its bioavailability and limit its use in some experimental setups.

Future Directions

2-[(2E)-2-methyl-2-butenoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane has shown promising results in preclinical studies as a potential therapeutic agent for various disease conditions. However, further research is needed to explore its full therapeutic potential and optimize its pharmacological properties. Some of the future directions for research on this compound include:
1. Clinical trials to evaluate its safety and efficacy in humans for sleep disorders, obesity, drug addiction, and depression.
2. Optimization of its pharmacokinetic properties, such as solubility, bioavailability, and half-life, to improve its therapeutic potential.
3. Exploration of its potential as a tool compound for studying the role of the OX1R in various physiological and pathological processes.
4. Investigation of its potential as a combination therapy with other drugs for enhanced therapeutic effects.
5. Development of novel derivatives of this compound with improved selectivity and potency for the OX1R.

Synthesis Methods

The synthesis of 2-[(2E)-2-methyl-2-butenoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane involves a multi-step process that starts with the preparation of the key intermediate, 2,7-diazaspiro[4.5]decane. This intermediate is then reacted with 2-methyl-2-butenoyl chloride and 3-phenylpropylamine to obtain the final product. The overall yield of this synthesis method is reported to be around 20%.

Scientific Research Applications

2-[(2E)-2-methyl-2-butenoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit potent and selective antagonistic activity against the orexin 1 receptor (OX1R), which is involved in the regulation of sleep-wake cycles, energy homeostasis, and reward processing. This compound has shown promising results in preclinical studies as a potential treatment for sleep disorders, obesity, drug addiction, and depression.

properties

IUPAC Name

(E)-2-methyl-1-[9-(3-phenylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O/c1-3-19(2)21(25)24-16-13-22(18-24)12-8-15-23(17-22)14-7-11-20-9-5-4-6-10-20/h3-6,9-10H,7-8,11-18H2,1-2H3/b19-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXILJLKBDJGOI-QBROUFQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)N1CCC2(C1)CCCN(C2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)N1CCC2(C1)CCCN(C2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.